molecular formula C13H19BrN2Zn B14879469 3-[(4-EthylpiperaZino)methyl]phenylZinc bromide

3-[(4-EthylpiperaZino)methyl]phenylZinc bromide

Cat. No.: B14879469
M. Wt: 348.6 g/mol
InChI Key: UXOODQWXZGAYPK-UHFFFAOYSA-M
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Description

3-[(4-Ethylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethylpiperazine moiety enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 3-bromomethylphenylzinc bromide with 4-ethylpiperazine in the presence of a base. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:

3-Bromomethylphenylzinc bromide+4-Ethylpiperazine3-[(4-Ethylpiperazino)methyl]phenylzinc bromide\text{3-Bromomethylphenylzinc bromide} + \text{4-Ethylpiperazine} \rightarrow \text{this compound} 3-Bromomethylphenylzinc bromide+4-Ethylpiperazine→3-[(4-Ethylpiperazino)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or aryl halides in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Ethylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazino)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions. The ethylpiperazine moiety enhances the stability and reactivity of the organozinc compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 3-Fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide

Uniqueness

3-[(4-Ethylpiperazino)methyl]phenylzinc bromide is unique due to the presence of the ethylpiperazine moiety, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in various synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Properties

Molecular Formula

C13H19BrN2Zn

Molecular Weight

348.6 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-4-(phenylmethyl)piperazine

InChI

InChI=1S/C13H19N2.BrH.Zn/c1-2-14-8-10-15(11-9-14)12-13-6-4-3-5-7-13;;/h3-4,6-7H,2,8-12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UXOODQWXZGAYPK-UHFFFAOYSA-M

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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